

# Threo-Chloramphenicol-D6 chemical structure and properties

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Compound of Interest

Compound Name: Threo-Chloramphenicol-D6

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# An In-depth Technical Guide to Threo-Chloramphenicol-D6

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Threo-Chloramphenicol-D6 is the deuterium-labeled analog of Chloramphenicol, a broad-spectrum antibiotic. This stable isotope-labeled compound serves as an invaluable tool in various research and development applications, particularly as an internal standard for quantitative analysis by mass spectrometry-based methods. Its use allows for precise and accurate quantification of Chloramphenicol in complex biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with Threo-Chloramphenicol-D6.

# **Chemical Structure and Properties**

**Threo-Chloramphenicol-D6** is structurally identical to Chloramphenicol, with the exception of five deuterium atoms incorporated into the phenyl ring and one deuterium atom on the C1 carbon of the propanediol backbone. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry.

Table 1: Physicochemical Properties of Threo-Chloramphenicol-D6 and Chloramphenicol



Property	Threo-Chloramphenicol-D6	Threo-Chloramphenicol
IUPAC Name	2,2-dichloro-N-[(1R,2R)-1- (deuteriophenyl)-1,3- dihydroxypropan-2- yl]acetamide	2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[1]
Synonyms	D-threo-(-)-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl-d6]acetamide	D-threo-(-)-2,2-dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl]acetamide[2]
CAS Number	202480-68-0[3]	56-75-7[1][4]
Molecular Formula	C11D5H7Cl2N2O5[3]	C11H12Cl2N2O5[1][4]
Molecular Weight	328.16 g/mol [3]	323.13 g/mol [1]
Melting Point	Data not available	149-153 °C[2]
Boiling Point	Data not available	Data not available
Solubility	Data not available	1:400 in water at 25°C; very soluble in methanol, ethanol[2]

## **Biological Activity and Mechanism of Action**

The biological activity of **Threo-Chloramphenicol-D6** is considered to be identical to that of unlabeled Chloramphenicol. Chloramphenicol is a potent inhibitor of bacterial protein synthesis. It binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of peptide bond formation.

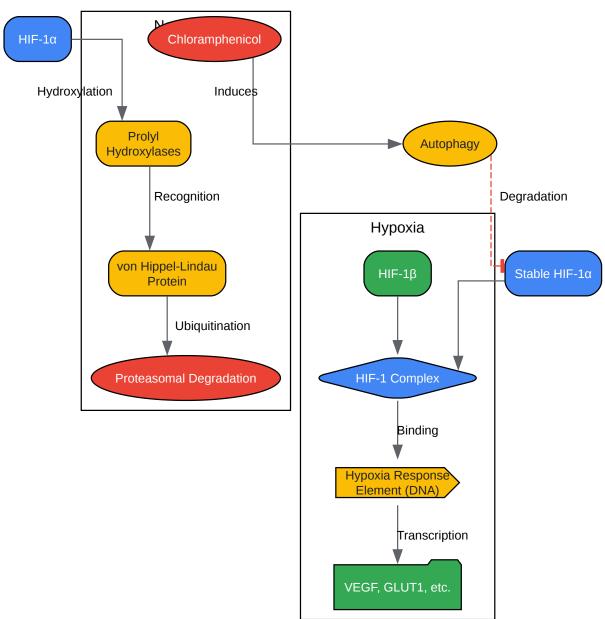
Recent studies have also elucidated its effects on eukaryotic cells, particularly in the context of cancer research. Chloramphenicol has been shown to repress the hypoxia-inducible factor-1 alpha (HIF- $1\alpha$ ) pathway.[5][6] This transcription factor is a master regulator of cellular adaptation to low oxygen conditions (hypoxia), a common feature of solid tumors. By inhibiting HIF- $1\alpha$ , Chloramphenicol can suppress the expression of downstream target genes involved in tumor progression, such as those responsible for angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT1).[5]



The mechanism of HIF-1 $\alpha$  repression by Chloramphenicol involves the induction of autophagy. [6] Chloramphenicol treatment leads to the degradation of HIF-1 $\alpha$  protein through the autophagic pathway.

Below is a diagram illustrating the signaling pathway of HIF-1 $\alpha$  and the inhibitory effect of Chloramphenicol.

### Chloramphenicol's Inhibition of the HIF-1 $\alpha$ Signaling Pathway





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Caption: Chloramphenicol induces autophagy, leading to the degradation of stable HIF-1a.

# Experimental Protocols Synthesis of Threo-Chloramphenicol

While a specific protocol for the deuterated form is not readily available in public literature, the synthesis would follow the established routes for Chloramphenicol, utilizing deuterated starting materials. A common synthetic route for the D,L-threo racemic mixture, which is then resolved, is outlined below.[7][8]

Workflow for a General Synthesis of Chloramphenicol:

Caption: A multi-step synthesis transforms 4-nitroacetophenone into Threo-Chloramphenicol.

Note: For the synthesis of **Threo-Chloramphenicol-D6**, deuterated 4-nitroacetophenone would be a logical starting material.

### **Purification**

Purification of the final product is typically achieved through recrystallization. The choice of solvent is critical to obtain high-purity crystals. A common procedure involves:

- Dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., methanol/water mixture).
- Allowing the solution to cool slowly to induce crystallization.
- Filtering the crystals and washing them with a cold solvent.
- Drying the purified crystals under a vacuum.

## **Analysis**

The identity and purity of **Threo-Chloramphenicol-D6** are confirmed using a combination of analytical techniques.



Table 2: Analytical Methods for Threo-Chloramphenicol-D6

Technique	Purpose	Key Parameters
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification	Reversed-phase C18 column, isocratic elution with a mobile phase of sodium pentanesulfonate, acetonitrile, and glacial acetic acid. UV detection at 278 nm.[9][10]
Mass Spectrometry (MS)	Molecular weight confirmation and quantification (as an internal standard)	Electrospray ionization (ESI) in negative ion mode. Monitoring of specific precursor and product ion transitions.[11][12] [13]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation of deuterium incorporation	<sup>1</sup> H and <sup>13</sup> C NMR spectra are compared to the non-deuterated standard. The absence of signals in the aromatic region of the <sup>1</sup> H NMR spectrum and altered splitting patterns confirm deuteration.
Infrared (IR) Spectroscopy	Functional group identification	Characteristic absorption peaks for O-H, N-H, C=O, aromatic C-H, NO <sub>2</sub> , and C-Cl bonds are observed.[14]

## **Applications**

The primary application of **Threo-Chloramphenicol-D6** is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its use is crucial for the accurate determination of Chloramphenicol residues in various matrices, including food products and biological samples, helping to ensure food safety and for pharmacokinetic studies.



#### Conclusion

Threo-Chloramphenicol-D6 is an essential tool for researchers and analytical scientists. Its well-defined chemical properties and the established analytical methodologies for its parent compound, Chloramphenicol, provide a solid foundation for its application. The insights into the biological activity of Chloramphenicol, particularly its effects on the HIF- $1\alpha$  pathway, open up new avenues for its investigation in cancer research and other fields. This guide provides a foundational understanding to support the effective use of **Threo-Chloramphenicol-D6** in a laboratory setting.

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